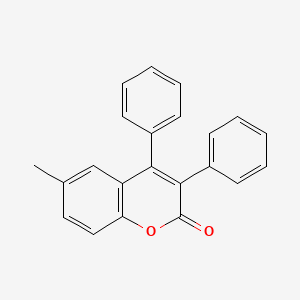

3,4-Diphenyl-6-methylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,4-diphenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O2/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(22(23)24-19)17-10-6-3-7-11-17/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPWPRVUZNOTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Coumarin Scaffold

The journey of coumarins in science began with the isolation of the parent compound, coumarin (B35378), from the tonka bean. nih.gov Chemically, coumarins are benzopyrones, consisting of a benzene (B151609) ring fused to an α-pyrone ring. nih.govrdd.edu.iq This core structure is not only readily synthesized and modified but also interacts with a diverse array of biological targets, including enzymes and receptors. nih.govbohrium.com

The versatility of the coumarin scaffold is evident in its wide-ranging applications. In the pharmaceutical industry, coumarin derivatives have been developed as anticoagulants, such as warfarin (B611796) and acenocoumarin, which function as vitamin K antagonists. rdd.edu.iqmdpi.com Furthermore, they have shown potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. derpharmachemica.comsysrevpharm.orgnih.gov Beyond medicine, coumarins are utilized in the cosmetic and fragrance industries and as fluorescent dyes and optical brighteners. derpharmachemica.commdpi.com The ability to functionalize the coumarin ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a continuously evolving platform for the design of novel bioactive compounds. nih.govresearchgate.net

3,4 Diphenyl 6 Methylcoumarin: a Compound of Growing Interest

Among the vast family of coumarin (B35378) derivatives, 3,4-Diphenyl-6-methylcoumarin stands out due to its specific structural arrangement. The presence of two phenyl groups at the 3 and 4 positions of the coumarin ring, along with a methyl group at the 6-position, imparts distinct chemical and physical properties to the molecule.

Structural Attributes and Synthesis

The molecular formula of this compound is C22H16O2, with a molecular weight of 312.368 g/mol . synquestlabs.com The synthesis of 3,4-disubstituted coumarins can be achieved through various organic reactions, with the Pechmann condensation being a prominent method for coumarin synthesis in general. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov Variations of this method and other synthetic routes have been developed to introduce diverse substituents onto the coumarin core.

Physicochemical Properties and Research Focus

The diphenyl substitution significantly influences the electronic and steric properties of the coumarin system. These bulky phenyl groups can affect the molecule's planarity and its ability to engage in intermolecular interactions, such as π-π stacking. mdpi.com The methyl group at the 6-position further modifies the electronic distribution and lipophilicity of the compound. welltchemicals.com

Research into this compound and its analogues has explored their potential in various fields. For instance, studies have investigated the fluorescent properties of 3,4-diphenylcoumarin (B2830595) derivatives, suggesting their utility in bioimaging and as molecular probes. ontosight.aimdpi.com The substitution pattern is crucial in determining the photophysical characteristics of these compounds.

Future Directions: Exploring the Potential of 3,4 Diphenyl 6 Methylcoumarin Derivatives

Targeted Synthesis of the Coumarin Core with Diphenyl Substitution

The construction of the coumarin nucleus with phenyl groups at both the C3 and C4 positions requires specific synthetic strategies. These methods often involve the formation of the heterocyclic ring through condensation and cyclization reactions.

Strategies for Introducing Phenyl Moieties at C3 and C4

The introduction of phenyl groups at the C3 and C4 positions of the coumarin scaffold can be achieved through various synthetic routes. One common approach involves the use of precursors that already contain the necessary phenyl substituents. For instance, the Perkin reaction can be utilized, where a salicylaldehyde (B1680747) derivative is reacted with a phenylacetic acid derivative in the presence of a base. researchgate.netnih.gov Specifically, the synthesis of 6-methyl-3-phenylcoumarins has been accomplished through a Perkin reaction between 5-methylsalicylaldehyde and the appropriate phenylacetic acids. researchgate.netnih.gov

Another strategy involves the reaction of a 2-hydroxybenzophenone (B104022) with phenylacetic acid, leading to an acylated 3,4-diaryl coumarin derivative. scispace.com Palladium-catalyzed cross-coupling reactions also offer a powerful tool for introducing aryl groups. For example, 3,4-disubstituted coumarins can be synthesized via site-selective cross-coupling reactions of 3-bromo-4-trifloxycoumarin or 3-bromo-4-tosyloxycoumarin with arylating agents. acs.org The reactivity order of the leaving groups is a key factor in these reactions, with triflate (OTf) being more reactive than bromide (Br), which is in turn more reactive than tosylate (OTs). acs.org

| Strategy | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Perkin Reaction | 5-Methylsalicylaldehyde, Phenylacetic acid | Good yields for 6-methyl-3-phenylcoumarins. | researchgate.netnih.gov |

| Reaction of 2-Hydroxybenzophenone | 2-Hydroxybenzophenone, Phenylacetic acid | Forms an acylated 3,4-diaryl coumarin. | scispace.com |

| Palladium-Catalyzed Cross-Coupling | 3-Bromo-4-(pseudo)halocoumarin, Arylating agent | Site-selective introduction of aryl groups. | acs.org |

Condensation and Cyclization Approaches for 3,4-Disubstituted Coumarins

The formation of the coumarin ring itself is typically achieved through a condensation reaction followed by intramolecular cyclization. The Pechmann condensation, for instance, involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. While traditionally used for simpler coumarins, modifications of this and other condensation reactions can be adapted for more complex structures.

A mild and efficient metal-free method for synthesizing 3,4-disubstituted coumarins utilizes a triphenylphosphine/iodine (Ph3P/I2) system. organic-chemistry.org This one-pot, two-step esterification-cyclization process can be performed at room temperature and accommodates less reactive ketone substrates to yield 3,4-disubstituted coumarins. organic-chemistry.org

The Kostanecki-Robinson reaction provides another route, involving the acylation of o-hydroxyaryl ketones with an aliphatic anhydride (B1165640), which can lead to coumarins substituted at the C3 and C4 positions. jmchemsci.com

| Reaction | Key Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ph3P/I2-Mediated Cyclization | Aryl acetic acids, 2'-Hydroxyacetophenones | Room temperature, Et3N, CH2Cl2 | 3-Aryl-4-methylcoumarins | organic-chemistry.org |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketones, Aliphatic anhydride | - | C3 or C4-substituted coumarins | jmchemsci.com |

Multicomponent Reaction Pathways to the Coumarin Heterocycle

Multicomponent reactions (MCRs) have gained prominence as a sustainable and efficient method for synthesizing complex molecules like coumarins in a single step from three or more starting materials. benthamdirect.comsciforum.netnih.gov These reactions offer advantages such as simplicity, high atom economy, and the generation of molecular diversity. sciforum.net

For example, a three-component reaction of a salicylaldehyde, diethyl malonate, and a phenylhydrazine (B124118) in the presence of a core/shell nanocatalyst can be used to form novel coumarin derivatives in high yields and short reaction times. sciforum.net Another MCR involves the reaction of 4-hydroxycoumarin (B602359), aldehydes, and aromatic amines, which can be performed under microwave irradiation in water, showcasing a green chemistry approach. rsc.org These MCRs often proceed with high regioselectivity. rsc.org

Regioselective Functionalization at the C6-Methyl Position

Once the this compound core is synthesized, further derivatization can be achieved by targeting the C6-methyl group. Regioselective functionalization at this position can introduce new chemical properties and functionalities.

Direct Methylation and Alkylation Methods

Direct methylation or alkylation of the coumarin ring can be challenging due to the multiple potential reaction sites. However, specific methods have been developed to achieve this. For instance, diazomethane (B1218177) has been shown to convert 3-substituted coumarins into their 4-methyl derivatives. rsc.org While this method targets the C4 position, it highlights the potential of using specific reagents for selective alkylation.

More broadly, C-methylation of aromatic compounds can be achieved through various catalytic systems. Palladium-catalyzed C(sp²)–H methylation using nitrogen-based directing groups has been a significant area of research. rsc.org Additionally, rhodium-catalyzed decarbonylative alkylation of pyridones using alkyl carboxylic acids or anhydrides demonstrates a strategy for C-H alkylation that could potentially be adapted for coumarin systems. nsf.gov

Cross-Dehydrogenative Coupling Strategies Involving the Methyl Group

Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for forming C-C bonds directly from two C-H bonds, offering a highly atom-economical approach. sci-hub.seresearchgate.net This strategy can be applied to functionalize the methyl group at the C6 position of the coumarin ring.

For instance, an iron-organic framework, VNU-20, has been utilized as a heterogeneous catalyst for the CDC of coumarins with the C(sp³)–H bonds of alkylbenzenes. researchgate.net In a specific example, 6-methylcoumarin (B191867) was successfully cross-coupled with mesitylene (B46885) in the presence of di-tert-butyl peroxide (DTBP) as an oxidant and 1,4-diazabicyclo[2.2.2]octane (DABCO) as an additive, yielding the corresponding 3-benzyl-substituted coumarin. researchgate.net

Furthermore, transition metal-free CDC reactions have been established for coumarins. A method involving tert-butyl benzoperoxoate and potassium fluoride (B91410) allows for the direct synthesis of 3-cyanomethyl or 3-acetonyl coumarins from the reaction of coumarins with acetonitrile (B52724) or acetone, respectively. nih.govacs.org While this functionalizes the C3 position, the underlying radical pathway suggests the potential for adapting such methods to target the C6-methyl group under different conditions or with different catalysts.

| Catalyst/Reagent System | Coupling Partner | Product | Reference |

|---|---|---|---|

| VNU-20 (Iron-MOF), DTBP, DABCO | Mesitylene | 3-Benzyl-6-methylcoumarin | researchgate.net |

| tert-Butyl benzoperoxoate, Potassium fluoride | Acetonitrile/Acetone | 3-Cyanomethyl/Acetonyl coumarins | nih.govacs.org |

Cross-Coupling Reactions for Aryl Group Incorporation at C3 and C4

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly useful for introducing aryl groups at the C3 and C4 positions of the coumarin core. orgsyn.org Reactions like the Suzuki-Miyaura coupling are effective for creating C(sp2)-C(sp2) linkages. orgsyn.org

The Suzuki-Miyaura coupling reaction, for instance, can be employed to couple aryl boronic acids with appropriate coumarin precursors. kjscollege.com For the synthesis of 3,4-diphenylcoumarin (B2830595) derivatives, this could involve the reaction of a di-halogenated coumarin at the 3 and 4 positions with phenylboronic acid in the presence of a palladium catalyst. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. orgsyn.orgsigmaaldrich.com For example, the Pd(OAc)2/CM-phos catalyst system has shown high efficacy in Suzuki coupling reactions of aryl mesylates with arylboronic acids. orgsyn.org

Another relevant method is the Heck reaction, which can be used to form carbon-carbon bonds by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org An oxidative Heck reaction has been developed for the direct synthesis of 4-aryl-3-butenoic acids, which could be precursors to 4-arylcoumarins. organic-chemistry.org

While direct synthesis of this compound via cross-coupling is not extensively detailed in the provided results, the principles of these reactions are broadly applicable. For instance, a 3- or 4-halocoumarin derivative could be coupled with a phenyl group, followed by a second coupling reaction to introduce the second phenyl group. The table below summarizes some palladium-catalyzed cross-coupling reactions relevant to the synthesis of substituted coumarins.

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)2/CM-phos | Aryl mesylates, Arylboronic acids | Biaryls | orgsyn.org |

| Suzuki Coupling | Pd(OAc)2, KF, PEG-400 | 8-Iodocoumarin, Phenylboronic acid | 8-Phenylcoumarin | kjscollege.com |

| Oxidative Heck Reaction | Not specified | Not specified | 4-Aryl-3-butenoic acids | organic-chemistry.org |

Asymmetric Catalysis and Stereoselective Synthesis of Diphenylcoumarins

Asymmetric synthesis, also known as enantioselective synthesis, is a chemical synthesis that produces stereoisomeric products in unequal amounts. wikipedia.org This is particularly important in medicinal chemistry, as different enantiomers of a molecule often exhibit different biological activities. irbbarcelona.org For diphenylcoumarins, the presence of substituents can lead to chirality, making asymmetric synthesis a critical aspect of their preparation for potential pharmaceutical applications.

Several approaches can be employed for the asymmetric synthesis of chiral compounds, including:

Enantioselective Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.orgirbbarcelona.org These catalysts, often metal complexes with chiral ligands, create a chiral environment that directs the reaction towards a specific stereochemical outcome. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is an organic compound that is temporarily incorporated into the starting material to direct a diastereoselective reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

Biocatalysis: This method utilizes enzymes as catalysts. unipd.it Enzymes are highly specific and can catalyze reactions with high enantioselectivity under mild conditions. unipd.it

While the direct asymmetric synthesis of this compound is not explicitly described in the provided results, the principles of asymmetric catalysis are well-established and could be applied. For instance, an asymmetric variant of a reaction that forms one of the phenyl-coumarin bonds could be developed using a chiral catalyst. The development of new chiral ligands, such as privileged ligands like BINOL and Salen, is a key area of research in this field. wikipedia.org

The following table summarizes different approaches to asymmetric synthesis:

| Approach | Description | Key Features | Reference |

| Enantioselective Catalysis | Uses a chiral catalyst to produce an excess of one enantiomer. | Small amounts of catalyst can produce large quantities of the desired product. | wikipedia.orgirbbarcelona.org |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome. | Requires stoichiometric amounts and additional steps for attachment and removal. | wikipedia.orgresearchgate.net |

| Biocatalysis | Employs enzymes to catalyze enantioselective transformations. | High selectivity, mild reaction conditions. | unipd.it |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net In the synthesis of coumarins, green approaches aim to improve efficiency and minimize environmental impact. researchgate.netkjscollege.com

Several green chemistry techniques have been successfully applied to classical coumarin synthesis reactions like the Pechmann, Knoevenagel, and Perkin reactions. researchgate.netresearchgate.net These methods include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. kjscollege.comunivpancasila.ac.id For example, the Knoevenagel condensation for coumarin synthesis has been achieved under solvent-free conditions using microwave irradiation. kjscollege.com

Ultrasound-assisted synthesis: Sonication can also enhance reaction rates. The one-pot synthesis of 3-arylcoumarins from salicylaldehydes and phenylacetyl chlorides has been reported using ultrasound irradiation. kjscollege.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents (DES) is a key principle of green chemistry. researchgate.netacs.org A deep eutectic solvent composed of choline (B1196258) chloride and L-(+)-tartaric acid has been effectively used in the Pechmann condensation for coumarin synthesis. acs.org

Solvent-free synthesis: Conducting reactions without a solvent can reduce waste and simplify purification. researchgate.netkjscollege.com

The synthesis of 3,4-diphenyl coumarins has been achieved through a Perkin reaction route, a method that can be adapted to greener conditions. scispace.com The following table highlights some green chemistry approaches used in coumarin synthesis.

| Green Chemistry Technique | Example Application in Coumarin Synthesis | Advantages | Reference |

| Microwave Irradiation | Knoevenagel condensation of salicylaldehyde derivatives. | Faster reaction times, often solvent-free. | kjscollege.com |

| Ultrasound Irradiation | One-pot synthesis of 3-arylcoumarins. | Enhanced reaction rates. | kjscollege.com |

| Deep Eutectic Solvents (DES) | Pechmann condensation using choline chloride/L-(+)-tartaric acid. | Biodegradable, reusable, and inexpensive. | acs.org |

| Solvent-Free Conditions | Michael addition of indole (B1671886) to coumarin chalcones. | Reduced waste, simplified workup. | researchgate.net |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure and conformational details of coumarin derivatives. researchgate.net

Experimental Vibrational Frequencies and Theoretical Correlations

The experimental vibrational frequencies of coumarin derivatives are often correlated with theoretical calculations, typically employing density functional theory (DFT) methods, to provide a detailed assignment of the observed spectral bands. researchgate.net For instance, the characteristic vibrational modes of the coumarin nucleus and its substituents can be identified and analyzed.

Key vibrational frequencies for coumarin derivatives include:

C=O Stretching: The carbonyl group (C=O) of the lactone ring typically exhibits a strong absorption band in the FT-IR spectrum, generally in the range of 1650-1850 cm⁻¹. biointerfaceresearch.com The exact position of this band can be influenced by the presence and nature of substituents on the coumarin ring.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrone rings are observed in the region of 1650-1200 cm⁻¹. biointerfaceresearch.com

C-O Stretching: The C-O stretching vibrations of the coumarin ring are typically found in the range of 1250-850 cm⁻¹. biointerfaceresearch.com

CH₃ Vibrations: The methyl group at the 6-position exhibits characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. biointerfaceresearch.com

Interactive Table: Characteristic FT-IR Vibrational Frequencies for Coumarin Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O | Stretching | 1650-1850 biointerfaceresearch.com |

| C=C | Stretching | 1650-1200 biointerfaceresearch.com |

| C-O | Stretching | 1250-850 biointerfaceresearch.com |

| Aromatic C-H | Stretching | 3100-3000 biointerfaceresearch.com |

Potential Energy Distribution Analysis for Normal Modes

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes by quantifying the contribution of each internal coordinate to a particular normal mode. researchgate.netmjcce.org.mk This analysis helps in understanding the coupling between different vibrational motions within the molecule. For complex molecules like this compound, PED analysis is crucial for accurately assigning the observed FT-IR and FT-Raman bands to specific molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Local Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structural conformation and electronic environment of the nuclei within a molecule. Both ¹H and ¹³C NMR provide valuable insights into the connectivity and spatial arrangement of atoms. researchgate.net

¹H-NMR Chemical Shift Analysis and Proton Environments

¹H-NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) of the protons are influenced by the electron density around them.

For coumarin derivatives, typical ¹H-NMR chemical shift ranges are:

Aromatic Protons: Protons on the phenyl and coumarin rings typically resonate in the downfield region, generally between δ 7.00 and 8.70 ppm. aip.org The exact chemical shifts are influenced by the substitution pattern on the aromatic rings.

Methyl Protons: The protons of the methyl group at the 6-position usually appear as a singlet in the upfield region, typically between δ 2.20 and 2.50 ppm. aip.org

The deshielding effect of the carbonyl group and the aromatic rings causes the protons on the coumarin nucleus to resonate at lower fields. researchgate.net

Interactive Table: Typical ¹H-NMR Chemical Shifts for Coumarin Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.00 - 8.70 aip.org |

| Methyl Protons | 2.20 - 2.50 aip.org |

¹³C-NMR Chemical Shift Analysis and Carbon Skeleton Characterization

¹³C-NMR spectroscopy provides detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the attached atoms. organicchemistrydata.org

Key ¹³C-NMR chemical shifts for the coumarin skeleton include:

Carbonyl Carbon (C-2): The carbon of the carbonyl group is highly deshielded and appears at a very low field, typically in the range of δ 158.9 to 162.9 ppm for unsubstituted coumarins. scirp.org

Quaternary Carbons (C-3, C-4, C-4a, C-8a): The chemical shifts of these carbons are influenced by the phenyl substituents.

Aromatic Carbons: The carbons of the benzene (B151609) ring of the coumarin nucleus and the two phenyl rings at positions 3 and 4 resonate in the aromatic region, generally between δ 110 and 160 ppm.

Methyl Carbon: The carbon of the methyl group at the 6-position appears in the upfield region.

The presence of electron-donating or electron-withdrawing groups on the phenyl rings can cause significant shifts in the ¹³C-NMR spectrum. researchgate.net

Interactive Table: Typical ¹³C-NMR Chemical Shifts for the Coumarin Nucleus

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C-2 (Carbonyl) | 158.9 - 162.9 scirp.org |

| Aromatic Carbons | 110 - 160 |

| Methyl Carbon | ~20 |

Mass Spectrometric Investigations of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. benthamopen.com High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the fragment ions. benthamopen.com

The fragmentation of coumarins under electron ionization (EI) typically involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com For substituted coumarins like this compound, the fragmentation pathways can be more complex and are influenced by the nature and position of the substituents. nih.gov

The fragmentation of this compound would likely proceed through several key steps:

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound.

Loss of CO: A characteristic fragmentation pathway for coumarins is the loss of a CO molecule (28 Da) from the lactone ring.

Fragmentation of Phenyl and Methyl Groups: Subsequent fragmentation may involve the loss of fragments from the phenyl and methyl substituents.

The exact fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. researchgate.net

Electronic Absorption Spectroscopy and Intramolecular Charge Transfer (ICT) Phenomena

The electronic absorption spectrum and intramolecular charge transfer (ICT) characteristics of coumarin derivatives are profoundly influenced by the nature and position of substituents on the core benzopyrone ring. For this compound, the presence of two phenyl groups at the 3- and 4-positions and a methyl group at the 6-position dictates its electronic behavior.

Electronic Absorption Spectroscopy:

The absorption spectra of coumarins are characterized by π → π* transitions. The parent coumarin molecule exhibits absorption bands in the UV region. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

Effect of Phenyl Groups: The phenyl groups at the C3 and C4 positions significantly extend the π-electron system of the coumarin core. This extended conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this compound would likely exhibit a significant bathochromic shift in its absorption spectrum compared to unsubstituted coumarin, with absorption maxima extending into the near-visible or visible region. Studies on other coumarins show that expanding the π-electron system is an efficient way to increase fluorescence ability.

Effect of Methyl Group: The methyl group at the C6 position is a weak electron-donating group. This substitution can cause a slight red shift in the absorption spectrum. acs.org Research on 6-methylcoumarin derivatives has noted the influence of the methyl group on the pyrone skeletal vibrations. osti.gov

Intramolecular Charge Transfer (ICT):

Intramolecular charge transfer is a phenomenon commonly observed in "push-pull" molecules, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are part of the same conjugated system. In coumarins, the lactone carbonyl group (C=O) acts as an intrinsic electron acceptor.

In this compound, the coumarin nucleus with its phenyl substituents can be considered a complex chromophore. Upon photoexcitation, a significant redistribution of electron density can occur, leading to an excited state with a much larger dipole moment than the ground state. This process is the essence of ICT. The phenyl groups, depending on their rotational angle relative to the coumarin plane, can participate in this charge transfer.

The occurrence of ICT is often evidenced by solvatochromism, where the absorption and, more dramatically, the fluorescence emission spectra of the compound show a pronounced dependence on the polarity of the solvent. In polar solvents, the highly polar ICT excited state is stabilized more than the ground state, leading to a red shift in the emission maximum. While specific solvatochromic data for this compound is unavailable, studies on numerous other substituted coumarins demonstrate this behavior. researchgate.netnih.gov For instance, coumarins with electron-donating groups at the 7-position exhibit strong ICT character. mdpi.com In the case of 6-aminocoumarins, substantial ICT is credited for their large Stokes shifts and significant solvatochromism. osti.gov It is therefore highly probable that this compound would also exhibit solvatochromic properties indicative of an ICT state.

To illustrate the kind of data that would be expected from a solvatochromic study, the following table shows spectral data for a related compound, 7-(Dimethylamino)coumarin-3-carbaldehyde, which is known to exhibit ICT.

Table 1: Illustrative Spectral Data for a Representative Coumarin Derivative This table shows data for 7-(Dimethylamino)coumarin-3-carbaldehyde to demonstrate typical solvatochromic shifts in coumarins and is not data for this compound.

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |

|---|---|---|

| Cyclohexane | 412 | 465 |

| Toluene | 422 | 485 |

| Chloroform | 428 | 501 |

| Acetone | 429 | 512 |

| Acetonitrile | 428 | 515 |

| Ethanol | 430 | 525 |

Data adapted from related studies on substituted coumarins.

The significant red shift in the emission maximum with increasing solvent polarity is a hallmark of an ICT process, reflecting the stabilization of a polar excited state. A similar trend would be anticipated for this compound.

Theoretical and Computational Chemistry Investigations of 3,4 Diphenyl 6 Methylcoumarin

Quantum Chemical Calculation Methodologies (DFT, Ab Initio) for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For complex organic molecules such as 3,4-Diphenyl-6-methylcoumarin, Density Functional Theory (DFT) is a widely employed method. mjcce.org.mkresearchgate.net Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in combination with various basis sets to predict molecular properties. researchgate.netnih.gov A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation of molecular orbitals. uomustansiriyah.edu.iq

Commonly used basis sets include the Pople-style basis sets like 6-31G(d) and 6-311G(d,p), as well as correlation-consistent basis sets like cc-pVTZ. ruc.dknctu.edu.twresearchgate.net The choice of basis set influences the accuracy and computational cost of the calculations. uomustansiriyah.edu.iq For instance, the 6-311G basis set is a triple-zeta basis set, providing more flexibility for describing the valence electrons compared to a double-zeta basis set. ruc.dk The addition of polarization functions (e.g., 'd' and 'p') allows for the description of non-spherical electron density distributions, which is crucial for accurately modeling bonding and intermolecular interactions. nctu.edu.tw

Ab initio methods, which are based on first principles without the use of empirical parameters, are also utilized. semanticscholar.orgmdpi.com These methods, while often more computationally intensive than DFT, can provide highly accurate results. The selection of the appropriate quantum chemical methodology and basis set is a critical step in obtaining reliable theoretical predictions for the molecular properties of this compound.

Molecular Geometry Optimization and Conformational Stability Analysis

A crucial first step in theoretical investigations is the optimization of the molecule's geometry to find its most stable three-dimensional structure. sid.ir This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity and electronic properties. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netbiointerfaceresearch.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. For a series of coumarin (B35378) derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 3.50-4.20 eV. researchgate.net In another study on a coumarin derivative, the HOMO-LUMO energy gap was calculated to be 4.068 eV. biointerfaceresearch.com

The distribution of the HOMO and LUMO across the this compound molecule can also be visualized. This reveals which parts of the molecule are most likely to be involved in electron donation and acceptance. For example, in a related coumarin, the HOMO was found to be delocalized on the triazole and thiophene (B33073) rings, while the LUMO was delocalized on the coumarin ring. biointerfaceresearch.com

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Coumarin Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.234 |

| LUMO Energy | -2.166 |

| HOMO-LUMO Gap | 4.068 |

| Data sourced from a study on a coumarin derivative with a triazole and thiophene substituent. biointerfaceresearch.com |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites Prediction

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is typically colored to indicate different potential values, with red representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). physchemres.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding, charge distribution, and intermolecular interactions within a molecule. uni-muenchen.deuni-rostock.de It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and empty orbitals. uni-muenchen.de

NBO analysis can provide detailed information about the hybridization of atomic orbitals and the delocalization of electron density. For this compound, this analysis would reveal the nature of the bonds within the coumarin core and the phenyl rings. It can also quantify the extent of intramolecular charge transfer (ICT), which occurs when electron density is transferred from an electron-donating part of the molecule to an electron-accepting part. researchgate.net This is particularly relevant for coumarins, as ICT can significantly influence their photophysical properties. researchgate.net

The analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs provides a quantitative measure of hyperconjugative and steric interactions. These interactions play a crucial role in determining the stability and reactivity of the molecule.

Solvatochromic Effects and Dipole Moment Determination in Different Media

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. The absorption and fluorescence spectra of coumarin derivatives are often sensitive to the polarity of the solvent. nih.govnih.gov

By studying the shifts in the absorption and fluorescence maxima in a series of solvents with varying dielectric constants and refractive indices, it is possible to estimate the ground state (μg) and excited state (μe) dipole moments of a molecule. nih.goveurjchem.com For many coumarin derivatives, the excited state dipole moment is found to be larger than the ground state dipole moment, indicating a significant redistribution of electron density upon excitation. nih.govdavidpublisher.com

The change in dipole moment upon excitation (Δμ = μe - μg) is a key parameter that reflects the extent of intramolecular charge transfer. Theoretical calculations can also be used to predict the dipole moments in different solvent environments, providing a means to compare with and interpret experimental solvatochromic data. mdpi.com

Table 2: Dipole Moments of a Representative Coumarin Derivative in Different States

| State | Dipole Moment (Debye) |

| Ground State (μg) | 3.49 |

| Excited State (μe) | 5.87 |

| Data represents estimated values for a coumarin derivative and is illustrative of the typical trend observed. nih.gov |

Investigation of Third-Order Nonlinear Optical (NLO) Properties

Molecules with large third-order nonlinear optical (NLO) properties are of significant interest for applications in photonics, such as optical switching and data processing. nih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor architectures, can exhibit significant NLO responses. nih.govdtic.mil

Theoretical calculations can be used to predict the third-order NLO properties of this compound. The key parameter is the third-order hyperpolarizability (γ), which is a measure of the nonlinear response of the molecule to an applied electric field. DFT calculations can be employed to compute the static and frequency-dependent hyperpolarizabilities.

The presence of the electron-rich phenyl groups and the coumarin core in this compound suggests that it may possess interesting NLO properties. The extent of intramolecular charge transfer, as discussed earlier, is a crucial factor influencing the magnitude of the third-order hyperpolarizability. Studies on related donor-acceptor systems have shown that the NLO response can be tuned by modifying the molecular structure. dntb.gov.uauou.ac.in

Photophysical Properties and Optoelectronic Applications of 3,4 Diphenyl 6 Methylcoumarin

Fluorescence Spectroscopy and Quantum Yield Determination

The fluorescence properties of coumarin (B35378) derivatives are highly dependent on their molecular structure and the surrounding solvent environment. For 3,4-Diphenyl-6-methylcoumarin, it is expected to exhibit fluorescence in the blue-green region of the electromagnetic spectrum, a characteristic feature of many coumarins. The phenyl groups at the 3 and 4 positions can influence the electronic distribution and the energy of the excited states, while the methyl group at the 6-position may have a minor effect on the photophysical properties.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For many coumarin derivatives, the quantum yield can be quite high, often exceeding 0.5 in various solvents. The quantum yield of this compound would need to be determined experimentally by comparing its fluorescence intensity to that of a well-characterized standard under identical conditions.

Table 1: Hypothetical Fluorescence Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

| Cyclohexane | 2.02 | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile (B52724) | 37.5 | Data not available | Data not available | Data not available | Data not available |

| Methanol | 32.7 | Data not available | Data not available | Data not available | Data not available |

Fluorescence Lifetime Measurements and Decay Kinetics

The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter provides insights into the various de-excitation pathways, both radiative and non-radiative. For coumarin derivatives, fluorescence lifetimes are typically in the nanosecond range. The decay kinetics are often mono-exponential, indicating the presence of a single emitting species. Time-correlated single-photon counting (TCSPC) is the standard technique used to measure fluorescence lifetimes. The radiative and non-radiative decay rates can be calculated from the quantum yield and the fluorescence lifetime.

Table 2: Hypothetical Fluorescence Lifetime and Decay Rate Constants of this compound

| Solvent | Fluorescence Lifetime (τf, ns) | Radiative Decay Rate (kr, s⁻¹) | Non-radiative Decay Rate (knr, s⁻¹) |

| Cyclohexane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

Tunable Laser Dye Characteristics and Performance Parameters

Coumarin derivatives are renowned for their application as laser dyes due to their high fluorescence quantum yields and broad emission spectra. It is plausible that this compound could function as a laser dye, exhibiting tunable laser emission in the blue-green spectral region.

Wavelength Tunability and Laser Gain Characteristics

The wavelength tunability of a laser dye is a crucial performance parameter. For coumarin-based laser dyes, the tuning range can span several tens of nanometers. The gain characteristics, including the gain cross-section and the gain bandwidth, determine the efficiency of the laser. These parameters are influenced by the dye concentration, the solvent, and the pump source.

Photostability and Photodegradation Mechanisms in Laser Media

A significant challenge for laser dyes is their limited photostability. Under intense laser irradiation, the dye molecules can undergo photodegradation, leading to a decrease in laser output and the formation of photoproducts that may absorb at the lasing wavelength. The photodegradation mechanisms can involve reactions with solvent molecules or dissolved oxygen. The photostability of this compound as a laser dye would need to be evaluated to determine its operational lifetime.

Applications in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

The high fluorescence efficiency of coumarin derivatives makes them attractive candidates for use as emitters in organic light-emitting diodes (OLEDs). They can be used as dopants in a host material or as the primary emitting layer. The electroluminescence spectrum of an OLED based on this compound would be expected to be similar to its photoluminescence spectrum. The performance of such a device would be characterized by its external quantum efficiency (EQE), luminous efficacy, and operational stability.

Development as Dye-Sensitized Solar Cell (DSSC) Sensitizers

Coumarin derivatives have been explored as sensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, the dye absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2). For a coumarin to be an effective sensitizer (B1316253), it needs to have a suitable anchoring group to bind to the TiO2 surface and appropriate energy levels for efficient electron injection and dye regeneration. The suitability of this compound as a DSSC sensitizer would depend on these molecular and electronic properties.

Development as Fluorescent Probes and Chemical Sensors (e.g., metal ion detection)

The inherent photophysical properties of the coumarin scaffold, such as strong fluorescence and environmental sensitivity, have made coumarin derivatives a significant area of research in the development of fluorescent probes and chemical sensors. While the specific compound This compound has not been extensively documented in publicly available research as a fluorescent probe for metal ion detection, the broader class of 6-aryl- and 3,4-diaryl-coumarins has shown considerable promise in this field. The principles and findings from these closely related structures provide a strong indication of the potential sensing capabilities of this compound.

The general strategy for developing coumarin-based fluorescent sensors involves incorporating a specific ion-binding unit (receptor) into the coumarin structure (fluorophore). The interaction between the target metal ion and the receptor modulates the photophysical properties of the coumarin fluorophore, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. The primary mechanisms governing this change include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Research into 6-aryl coumarin derivatives has demonstrated their potential for detecting various metal ions, including Fe³⁺ and Al³⁺. These studies reveal that the interaction between the coumarin derivative and the metal ion can lead to either fluorescence quenching ("turn-off" sensor) or fluorescence enhancement ("turn-on" sensor), depending on the nature of the metal ion and the specific molecular structure of the coumarin.

For instance, certain 6-aryl coumarins exhibit a selective fluorescence quenching in the presence of Fe³⁺ ions. This "turn-off" response is often attributed to the paramagnetic nature of the Fe³⁺ ion, which can induce non-radiative decay pathways, or to a PET process where the excited electron from the coumarin fluorophore is transferred to the half-filled d-orbitals of the iron ion.

Conversely, the same or similar coumarin derivatives can show a "turn-on" fluorescent response upon binding with Al³⁺ ions. This fluorescence enhancement is typically due to the inhibition of PET or the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts intramolecular rotation or vibration, thus reducing non-radiative decay and increasing the fluorescence quantum yield.

The selectivity of these coumarin-based sensors is a critical aspect of their development. By carefully designing the binding pocket or the receptor unit, it is possible to achieve high selectivity for a specific metal ion over a range of other competing ions.

While specific experimental data for this compound is not available, the table below illustrates the typical photophysical changes observed in closely related 6-aryl coumarin derivatives upon interaction with metal ions, based on published research.

| Coumarin Derivative | Target Metal Ion | Fluorescence Response | Mechanism | Solvent |

|---|---|---|---|---|

| 6-Aryl Coumarin Derivative A | Fe³⁺ | Fluorescence Quenching ("Turn-off") | Photoinduced Electron Transfer (PET) | Methanol |

| 6-Aryl Coumarin Derivative A | Al³⁺ | Fluorescence Enhancement ("Turn-on") | Chelation-Enhanced Fluorescence (CHEF) | Methanol |

| Modified Coumarin B | Cu²⁺ | Fluorescence Quenching ("Turn-off") | Energy Transfer | Aqueous Solution |

| Modified Coumarin C | Cd²⁺ | Fluorescence Enhancement ("Turn-on") | Inhibition of C=N isomerization | Aqueous Solution |

The development of this compound and its derivatives as fluorescent probes would likely follow similar principles. The introduction of suitable chelating groups at various positions on the coumarin core could lead to novel sensors with high sensitivity and selectivity for a range of environmentally and biologically important metal ions. Further research in this specific area is warranted to explore the full potential of this particular coumarin structure in the field of chemical sensing.

Mechanistic Studies of Chemical Reactions Involving 3,4 Diphenyl 6 Methylcoumarin

Photoreaction Mechanisms and Photo-responsive Systems

Coumarin (B35378) and its derivatives are well-known for their photochemical reactivity, primarily involving the 3,4-pyrone double bond. When exposed to UV light, typically at wavelengths greater than 300 nm, coumarins can undergo a [2+2] cycloaddition reaction, leading to the formation of cyclobutane (B1203170) dimers. The cleavage of this dimer back to the monomeric coumarin can often be achieved by irradiation with shorter wavelength light (<300 nm).

The photoreaction mechanism is believed to proceed through the formation of an excited state, which can then interact with a ground-state molecule to form the dimer. For 3,4-Diphenyl-6-methylcoumarin, the presence of bulky phenyl groups at the C3 and C4 positions introduces significant steric hindrance. This hindrance can be expected to influence the rate and efficiency of photodimerization, potentially favoring the formation of specific stereoisomers of the resulting cyclobutane ring or inhibiting the reaction altogether compared to less substituted coumarins.

Furthermore, the interaction of the coumarin core with attached functional groups can lead to photo-responsive systems. For instance, some coumarin derivatives are utilized in phototriggers or as fluorescent probes where light absorption induces a specific chemical event. In the case of 3,4-diphenylcoumarins, studies have noted that photoreactions can involve excited-state electron transfer, particularly when amine functionalities are present in the substituents. ethernet.edu.et This process can generate reactive radical intermediates, leading to subsequent chemical transformations. ethernet.edu.et

Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthesis of a specifically substituted molecule like this compound requires precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity).

Regioselectivity: The Perkin reaction is a classical and effective method for synthesizing 3,4-disubstituted coumarins. unigoa.ac.inlongdom.org To produce this compound, the reaction would involve the condensation of 2-hydroxy-5-methylbenzophenone (B72208) with phenylacetic anhydride (B1165640) in the presence of a base catalyst like sodium acetate. unigoa.ac.inlongdom.org Alternatively, reacting 5-methylsalicylaldehyde with diphenylacetic acid derivatives can also yield 3,4-diphenylcoumarins. unigoa.ac.in The regioselectivity is inherently controlled by the starting materials; the 6-methyl group originates from the substituted phenol (B47542) or salicylaldehyde (B1680747), and the C3 and C4 phenyl groups are introduced from the phenylacetic acid derivative. The reaction mechanism ensures that the aryl group from the phenylacetic acid is positioned at C3 and the aryl group from the benzophenone (B1666685) is at C4.

Stereoselectivity: In the context of synthesizing the coumarin ring itself, the formation of the C3-C4 double bond results in a planar, achiral system, so stereoselectivity at this core is not a primary concern. However, stereoselectivity becomes crucial when chiral centers are introduced into the substituents or when the coumarin participates in subsequent reactions. For instance, asymmetric synthesis methods using chiral catalysts, such as 9-amino-9-deoxyepiquinine, have been employed in the Michael addition of 4-hydroxycoumarin (B602359) to prochiral enones to create chiral coumarin derivatives with high enantioselectivity. jcsp.org.pkresearchgate.net Such principles can be extended to reactions involving this compound to generate optically active products. nih.gov The stereochemical outcome of these reactions is dictated by the catalyst, which creates a chiral environment that favors the formation of one enantiomer over the other. acs.org

Elucidation of Catalytic Reaction Pathways and Transition State Analysis

The synthesis of coumarins is often facilitated by catalysts, and understanding the reaction pathways is key to optimizing these transformations. Two common catalytic methods are the Pechmann condensation and the Perkin reaction.

Pechmann Condensation: This acid-catalyzed reaction typically involves a phenol and a β-ketoester. numberanalytics.com For a substituted coumarin, the proposed mechanism involves three main steps: (1) initial transesterification between the phenol and the β-ketoester, (2) an intramolecular electrophilic attack (hydroxyalkylation) on the activated aromatic ring, and (3) a final dehydration step to form the pyrone ring. nih.govacs.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the transition states and intermediates of the Pechmann reaction for similar coumarins. acs.org These studies help in identifying the rate-determining step, which is often the initial transesterification or the intramolecular cyclization, and reveal how the catalyst lowers the activation energy. For example, in the synthesis of 5,7-dihydroxy-4-methylcoumarin, the activation energy was found to be significantly lower with a solid acid catalyst (UiO-66-SO₃H) compared to the uncatalyzed reaction, with the transesterification step being rate-limiting. nih.govacs.org

| Step | Description | Intermediate Type |

|---|---|---|

| 1 | Acid-catalyzed transesterification between the phenol and β-ketoester. | Phenyl β-ketoester |

| 2 | Intramolecular electrophilic substitution (hydroxyalkylation) onto the phenol ring. | Cyclic alcohol intermediate |

| 3 | Dehydration (elimination of water) to form the final coumarin product. | Coumarin |

Perkin Reaction: The synthesis of this compound can be achieved via the Perkin reaction, which is typically base-catalyzed. unigoa.ac.injst.go.jp The mechanism involves the base (e.g., sodium acetate) abstracting an acidic α-proton from the acid anhydride (e.g., phenylacetic anhydride) to form an enolate. iitk.ac.inunacademy.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the substituted benzophenone (2-hydroxy-5-methylbenzophenone). The resulting alkoxide undergoes an intramolecular acylation and subsequent elimination/cyclization to yield the coumarin ring. longdom.orgsciforum.net The catalyst's role is crucial for the initial deprotonation to generate the key nucleophilic enolate intermediate. unacademy.com

Intramolecular Rearrangements and Cyclization Mechanisms in Coumarin Derivatives

Once the coumarin core is formed, it can serve as a scaffold for further complex molecular construction through intramolecular reactions. These reactions often lead to fused heterocyclic systems, such as pyranocoumarins. rsc.org

Intramolecular Cyclization: A suitably substituted this compound can undergo intramolecular cyclization. For example, if a substituent attached to one of the phenyl rings contains a nucleophilic group (like a hydroxyl or amine), it can attack an electrophilic site on another part of the molecule. This is a common strategy for building fused ring systems. The synthesis of pyranocoumarins, for instance, can occur via a Michael addition of a 4-hydroxycoumarin to an activated alkene, followed by an intramolecular cyclization. beilstein-journals.org In a different approach, electrochemical oxidation can induce intramolecular cyclization without the need for transition metal catalysts or chemical oxidants, representing a green chemistry approach. rsc.orgnih.gov Phenyliodine bis(trifluoroacetate) (PIFA) has also been used to mediate intramolecular cyclization to form N-substituted indole (B1671886) derivatives from precursors containing a side chain. organic-chemistry.org

Structure Activity Relationship Sar Investigations in Biological Contexts of 3,4 Diphenyl 6 Methylcoumarin Derivatives

Mechanisms of Antioxidant Activity and Free Radical Scavenging Potency

The ability of a compound to counteract oxidative stress is a key factor in its potential to mitigate various pathological conditions, including neurodegenerative diseases and inflammation. The antioxidant properties of coumarin (B35378) derivatives are often attributed to their capacity to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The substitution pattern on the coumarin ring system plays a pivotal role in modulating this activity.

The free radical scavenging potential of 3,4-diphenyl-6-methylcoumarin derivatives is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and galvinoxyl radical scavenging assays are among the most frequently employed methods to assess this activity. japer.innih.gov

In these assays, the antioxidant compound reduces the stable free radical, leading to a measurable change in color, which is quantified spectrophotometrically. japer.in The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of the radicals.

Studies on various coumarin derivatives have consistently shown that the presence and position of hydroxyl (-OH) groups on the coumarin or phenyl rings are critical for potent radical scavenging activity. nih.gov For instance, research on 3-carboxycoumarin derivatives demonstrated that compounds with hydroxyl groups exhibited the best radical-scavenging effects. nih.gov Similarly, in studies of 4-methylcoumarin derivatives, the introduction of a carboxylic acid group in proximity to hydroxyl or acetoxy groups was found to enhance activity. asianpubs.org While direct data on this compound is specific, the principles derived from related structures suggest that hydroxylation of the phenyl rings would significantly enhance its free radical scavenging capacity. The methyl group at the 6-position may also contribute to the electronic properties of the scaffold, influencing its antioxidant potential.

| Compound | Assay | Activity (IC50 or % Inhibition) | Reference Compound | Reference Activity |

|---|---|---|---|---|

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH | High radical-scavenging activity | Not Specified | Not Specified |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | DPPH | High radical-scavenging activity | Not Specified | Not Specified |

| 7,8-dihydroxy-4-methylcoumarin | DPPH | IC50: 5.5 µM | α-tocopherol | IC50: 31.2 µM |

| Coumarin-benzothiazole hybrid | DPPH | IC50: 591.58 µg/mL | Ascorbic acid | IC50: 391.25 µg/mL |

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the mechanisms of antioxidant action at a molecular level. opensciencepublications.comscienceopen.com These studies provide insights into the electronic properties and reactivity of molecules, helping to rationalize experimental findings and guide the design of new antioxidants. scienceopen.com Key parameters calculated include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA).

The primary mechanisms for radical scavenging by phenolic compounds are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT). researchgate.netmdpi.com

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond is a critical parameter for the HAT mechanism. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, signifying higher antioxidant activity. opensciencepublications.com DFT studies on 3-aryl-4-hydroxycoumarins have shown that the presence of a phenyl group at position 3 and hydroxyl groups are key structural features that decrease the O-H BDE and thus enhance antioxidant activity. opensciencepublications.comopensciencepublications.com

Ionization Potential (IP) and Proton Affinity (PA): The IP relates to the ease of electron donation (relevant to SET-PT and SPLET), while PA is associated with the proton loss step in the SPLET mechanism. The solvent environment significantly influences which mechanism predominates; HAT is often favored in non-polar media, whereas SPLET is more likely in polar solvents. researchgate.net

For this compound derivatives, computational models predict that the introduction of electron-donating groups (like hydroxyl or methoxy) on the phenyl rings would lower the BDE of phenolic protons, making the HAT mechanism more favorable. opensciencepublications.com The delocalization of the resulting radical over the extensive π-system of the diphenylcoumarin structure would contribute to its stability, which is another crucial factor for effective antioxidant action. opensciencepublications.com

Enzyme Inhibition Profiling and Mechanistic Insights (In Vitro)

Beyond direct radical scavenging, this compound derivatives have been investigated as inhibitors of various enzymes implicated in human diseases. The specific substitution pattern on the core scaffold determines the potency and selectivity of these compounds against different enzyme targets.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and norepinephrine. frontiersin.orgnih.gov Inhibitors of MAO-B are of particular interest for treating neurodegenerative disorders such as Parkinson's disease. nih.gov The 3-phenylcoumarin (B1362560) scaffold has been identified as ideal for developing potent and selective MAO inhibitors. scienceopen.comnih.gov

Numerous studies have demonstrated that 3-phenylcoumarin derivatives, especially those with a methyl group at the 6-position, are highly potent and selective inhibitors of MAO-B. researchgate.netnih.gov The substitution of a phenyl ring at the C-3 position of the coumarin core significantly enhances MAO-B inhibition. scienceopen.comresearchgate.net SAR studies have revealed that the nature and position of substituents on this phenyl ring are critical. For example, a methoxy group at the meta position of the 3-phenyl ring resulted in a compound (6-methyl-3-(3-methoxyphenyl)coumarin) with an exceptionally low IC50 value of 0.80 nM for MAO-B. nih.gov Further optimization led to the discovery of compounds like 3-(3′-bromophenyl)-6-methylcoumarin, which exhibits MAO-B inhibitory activity in the picomolar range (IC50 = 134 pM). mdpi.com

Molecular docking studies have provided a structural basis for this high affinity and selectivity. The coumarin scaffold and its 3-phenyl substituent fit snugly into the active site of MAO-B. The phenyl ring at position 3 often forms a π–π stacking interaction with the Tyr326 residue in the enzyme's active site, which is a key interaction for potent inhibition. mdpi.comrsc.org

| Compound (Substituent on 3-phenyl ring) | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI = IC50A/IC50B) |

|---|---|---|---|

| 4'-Methoxy | 19.60 | >10000 | >510 |

| 3'-Methoxy | 0.80 | >10000 | >12500 |

| 2'-Methoxy | 3.23 | >100000 | >30960 |

| 4'-Hydroxy | 7.12 | >100000 | >14045 |

| 4'-(Dimethylamino) | 60.1 | >100000 | >1664 |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Coumarin derivatives have been explored as potential inhibitors of these enzymes. nih.govnih.gov

SAR studies on various coumarin analogues have shown that substitutions at positions 3 and/or 4 can confer significant anti-cholinesterase activity. nih.gov For instance, a series of coumarin-chalcone hybrids demonstrated that the nature and position of substituents had major effects on inhibitory activity and selectivity for AChE over BChE. nih.gov Some N1-(coumarin-7-yl) derivatives showed moderate activity against AChE but remarkable inhibitory potential against BChE, with one compound exhibiting an IC50 value of 2.0 nM. nih.gov

While specific data for this compound is limited in this context, the general SAR principles suggest that the bulky diphenyl groups at the 3 and 4 positions could facilitate binding within the active site gorge of cholinesterases. Kinetic and docking studies on related compounds confirm that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, acting as dual binding site inhibitors. nih.gov

| Compound Class/Derivative | AChE IC50 | BChE IC50 | Reference |

|---|---|---|---|

| Coumarin-chalcone hybrid (5e) | 0.15 µM | 4.11 µM | Rivastigmine |

| N1-(coumarin-7-yl) derivative (2) | 42.5 µM | 2.5 µM | Not Specified |

| N1-(coumarin-7-yl) derivative (3h) | >500 µM | 2.0 nM | Not Specified |

| Coumarin-azasugar-benzyl conjugate | >50 µM | 74 nM | Galantamine |

Lipoxygenases (LOXs) are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov Inhibition of LOX is therefore a valuable strategy for developing anti-inflammatory agents. sciforum.net

The mechanism of LOX inhibition by many coumarin derivatives is closely linked to their antioxidant and free radical scavenging properties. nih.gov The lipoxygenation process involves a carbon-centered radical, and compounds that can intercept these radicals or reduce the active site iron of the enzyme can act as inhibitors. nih.govthieme-connect.de

Molecular Docking Studies for Enzyme-Ligand Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been instrumental in elucidating their binding modes and affinities with various biological targets, particularly enzymes implicated in neurodegenerative diseases. These studies provide insights into the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds.

A significant focus of molecular docking studies has been on monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. researchgate.net Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease. researchgate.net Docking studies of 3-phenylcoumarin derivatives have revealed that the coumarin scaffold is a promising framework for potent MAO-B inhibitors. nih.gov For instance, a study on a series of 6-methyl-3-phenylcoumarins demonstrated that these compounds selectively inhibit MAO-B, with some exhibiting IC50 values in the sub-micromolar range. researchgate.net The most potent compound in this series, compound 5n, had an IC50 value of 0.0601 μM and a selectivity index of over 1664-fold for MAO-B over MAO-A. researchgate.net Molecular docking of compound 5n into the active site of human MAO-B revealed a π–π stacking interaction between the phenyl ring at the 3-position of the coumarin and the phenyl ring of the amino acid residue Tyr326, providing a structural basis for its potent and selective inhibition. researchgate.net

Another important enzymatic target for coumarin derivatives is acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. Molecular docking simulations have been used to understand the binding mechanisms of coumarin derivatives to AChE. preprints.org These studies have highlighted the importance of the coumarin scaffold for binding to AChE through π-π interactions with key amino acid residues such as TRP 286 and TYR 341. nih.gov The oxygen of the carbonyl group in the coumarin structure has been shown to form hydrogen bonds with residues like PHE 295. nih.gov Furthermore, substitutions at the C-3 position, such as an amide linkage, can lead to hydrogen bonding interactions with TYR 124, contributing to a stable conformation within the binding pocket. nih.gov

The binding affinities, often expressed as docking scores or binding energies, provide a quantitative measure of the interaction between the ligand and the enzyme. For example, docking results for tyrosinase inhibitors showed that a 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin derivative had a favorable binding energy of -5.4 kcal/mol. mdpi.com Such data is crucial for prioritizing compounds for further experimental testing.

Table 1: Molecular Docking Data of Coumarin Derivatives with Target Enzymes

| Compound/Derivative | Target Enzyme | Key Interacting Residues | Binding Affinity/Score |

|---|---|---|---|

| 6-methyl-3-phenylcoumarin (5n) | MAO-B | Tyr326 (π–π stacking) | IC50 = 0.0601 μM researchgate.net |

| 3-phenylcoumarin derivative | AChE | TRP 286, TYR 341 (π-π interactions), PHE 295 (H-bond) | Not specified nih.gov |

| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | Not specified | -5.4 kcal/mol mdpi.com |

In Vitro Anti-amyloid Aggregation Mechanisms

The aggregation of amyloid-β (Aβ) protein is a central event in the pathogenesis of Alzheimer's disease. Small molecules that can inhibit this aggregation process are considered promising therapeutic agents. Coumarin and its derivatives have been identified as a novel class of Aβ aggregation inhibitors. nih.gov

Studies on coumarin analogs have shown that their inhibitory capabilities can be manipulated by the functionalization of the aromatic center. nih.gov The derivatization of the coumarin structure influences the point at which an inhibitor intervenes in the nucleation-dependent Aβ aggregation pathway. nih.gov Specifically, the introduction of functional groups often found in amyloid-binding dyes, such as benzothiazole and triazole, can enhance the inhibition efficacy. nih.gov The mechanism of inhibition appears to be related to the ability of these functional groups to recognize and bind to amyloid species that appear at different stages of the aggregation pathway. nih.gov

Research has demonstrated that certain 4,7-disubstituted coumarin derivatives are effective inhibitors of Aβ aggregation. nih.gov Trihydroxy derivatives, in particular, have been shown to promote the formation of non-toxic, amorphous aggregates instead of the neurotoxic fibrillar structures. nih.gov One such derivative, compound 5b, exhibited an IC50 value of 13.5 μM for the inhibition of Aβ aggregation. nih.gov

The anti-amyloidogenic and disaggregation potential of 4-methylcoumarin and 4-methylthiocoumarin derivatives has also been investigated using the hen egg-white lysozyme (HEWL) model system. researchgate.net Out of fifteen compounds screened, six showed significant inhibition of fibril formation, and ten demonstrated the ability to disaggregate pre-formed fibrils. researchgate.net Two novel 4-methylthiocoumarin derivatives, C3 and C7, were particularly effective, with C3 showing 93% and C7 showing 76% inhibition of fibril formation. researchgate.net Furthermore, these compounds also exhibited significant disaggregation activity on pre-formed HEWL fibrils. researchgate.net

The proposed mechanism for the anti-aggregation activity of coumarins involves interference with the β-sheet formation, which is a critical step in amyloid fibrillogenesis. frontiersin.org Some polyphenolic compounds, a class to which many coumarins belong, have been shown to redirect the aggregation process towards off-pathway, non-toxic oligomers. frontiersin.org

Table 2: In Vitro Anti-amyloid Aggregation Activity of Coumarin Derivatives

| Compound/Derivative | Model System | Inhibition Activity | Disaggregation Activity |

|---|---|---|---|

| 4,7-disubstituted coumarin (5b) | Aβ peptide | IC50 = 13.5 μM nih.gov | Not specified |

| 4-methylthiocoumarin (C3) | HEWL | 93% inhibition researchgate.net | 83% disaggregation researchgate.net |

| 4-methylthiocoumarin (C7) | HEWL | 76% inhibition researchgate.net | 76% disaggregation researchgate.net |

Metal Chelating Properties and Their Biological Implications

The dyshomeostasis of biometal ions, particularly iron, copper, and zinc, is implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders. nih.govspringermedicine.com These metal ions can bind to amyloid plaques, promote Aβ aggregation, and contribute to oxidative stress. nih.gov Consequently, the chelation of these metal ions represents a viable therapeutic strategy. nih.govspringermedicine.com

Coumarin derivatives have emerged as a class of compounds with the ability to chelate metal ions. nih.govspringermedicine.com This property, in addition to their other biological activities, makes them attractive candidates for the development of multi-target-directed ligands for neurodegenerative diseases. nih.govspringermedicine.com The ability of chelating agents is to capture metal ions and displace them from their target sites, thereby preventing their participation in redox processes and Aβ aggregation. nih.gov

Various coumarin derivatives have been investigated for their metal-chelating potential. While specific chelation data for this compound is not extensively detailed in the provided context, the general coumarin scaffold is recognized for its metal-binding capabilities. The design of coumarin-based chelators often involves incorporating specific functional groups that can coordinate with metal ions. The biological implication of this metal chelation is the restoration of metal homeostasis, which can lead to a reduction in oxidative stress and a decrease in the metal-induced aggregation of amyloid proteins. nih.gov

In Vitro Antimicrobial and Antifungal Activity Mechanisms

Coumarin derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities. mdpi.comnih.govsemanticscholar.orgnih.gov The mechanism of action is often multifaceted and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation. mdpi.commdpi.com

Several studies have reported the in vitro antimicrobial efficacy of various coumarin derivatives against a range of bacterial and fungal pathogens. For instance, a series of 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds demonstrated bactericidal and fungicidal potential against strains like Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis. mdpi.com Some of these compounds showed minimum inhibitory concentrations (MICs) as low as 15.62–31.25 μg/mL against P. aeruginosa and E. faecalis. mdpi.com

The antifungal activity of coumarin derivatives has also been well-documented. mdpi.comnih.govsemanticscholar.org In one study, a compound bearing a 4-hydroxy-3-ethoxy group on the phenyl ring was identified as a potent antifungal agent with MIC values of 12 μg/mL against Aspergillus niger and Cryptococcus neoformans. semanticscholar.org The proposed mode of action for some of these antifungal coumarins is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. semanticscholar.org Molecular docking studies have suggested that these compounds can bind to lanosterol 14α-demethylase, an enzyme essential for ergosterol synthesis. semanticscholar.org

The structure of the coumarin derivative plays a significant role in its antimicrobial and antifungal potency. Substitutions on the coumarin ring can modulate the activity. For example, the presence of hydroxyl groups has been noted to be important for antimicrobial activity. mdpi.com Furthermore, some coumarin derivatives have been shown to inhibit biofilm formation, particularly in P. aeruginosa. mdpi.com

Table 3: In Vitro Antimicrobial and Antifungal Activity of Coumarin Derivatives